molecular formula C17H23N3O2 B2958184 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one CAS No. 2415556-03-3

4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one

Cat. No.: B2958184
CAS No.: 2415556-03-3
M. Wt: 301.39
InChI Key: CQIJHGCCRBXWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one (CAS 2415556-03-3) is a chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules. Its molecular structure incorporates both an azetidine and a piperazin-2-one ring, a constrained framework that is valuable for optimizing drug-like properties. The incorporation of the piperazine scaffold, which is a well-established "privileged structure" in drug discovery, suggests potential for diverse biological activity . This scaffold is known to be associated with a broad range of pharmacological actions and is a component of numerous therapeutic agents . Compounds featuring similar azetidine and piperazine motifs are frequently employed in the development of central nervous system (CNS) agents and novel receptor modulators, as the constrained ring system can enhance metabolic stability and improve binding selectivity towards specific biological targets . Researchers can utilize this compound as a versatile building block for structure-activity relationship (SAR) studies, exploring new chemical space in the quest for novel therapeutics targeting neurological disorders, psychiatric conditions, and other diseases . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(4-propylbenzoyl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-3-13-4-6-14(7-5-13)17(22)20-10-15(11-20)19-9-8-18-16(21)12-19/h4-7,15H,2-3,8-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJHGCCRBXWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Propylbenzoyl Group: The propylbenzoyl group is introduced via acylation reactions using propylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperazine Ring: The piperazine ring is formed through nucleophilic substitution reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural similarities to 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one, differing primarily in substituents on the azetidine or piperazinone rings.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one Piperazinone + azetidine 4-Propylbenzoyl group on azetidine Not provided in evidence Likely increased lipophilicity due to propylbenzoyl group; potential for enhanced receptor binding N/A
4-[1-(6-Methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one Piperazinone + azetidine 6-Methoxypyrimidinyl group on azetidine 263.30 (C₁₂H₁₇N₅O₂) Polar pyrimidine substituent may improve solubility; potential kinase inhibition activity
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one Piperazinone + azetidine 4,6-Dimethoxy-triazinyl group on azetidine 294.31 (C₁₂H₁₈N₆O₃) Electron-deficient triazine core could enhance DNA intercalation or enzyme inhibition
1-benzyl-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one Piperazinone Benzyl and oxazole substituents 285.34 (C₁₆H₁₉N₃O₂) Oxazole group introduces aromaticity; benzyl group may enhance blood-brain barrier penetration

Key Observations

Substituent-Driven Pharmacokinetics :

  • The 4-propylbenzoyl group in the target compound likely increases lipophilicity compared to polar substituents like methoxypyrimidine (in ) or dimethoxy-triazine (in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Compounds with heteroaromatic substituents (e.g., pyrimidine in , triazine in ) may exhibit stronger hydrogen-bonding interactions with biological targets, such as enzymes or DNA.

Synthetic Flexibility: The synthesis of piperazinone derivatives often involves nucleophilic substitution or coupling reactions, as seen in , where methyl α-bromophenylacetic acid reacts with substituted piperazinones . Similar methods could theoretically apply to the target compound.

Biological Activity Trends: Piperazinones with benzyl or aromatic substituents (e.g., ) are frequently associated with CNS activity due to their ability to cross the blood-brain barrier. Heterocyclic substituents (e.g., triazine in ) are common in anticancer agents, suggesting the target compound might be explored for cytotoxicity if synthesized and tested.

Biological Activity

4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one can be represented as follows:

C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}

This structure features a piperazine ring, an azetidine moiety, and a propylbenzoyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on azetidinone derivatives have shown potent activity against various microbes, including Staphylococcus aureus and Candida albicans . The biological activity is often correlated with specific structural features, emphasizing the importance of the piperazine and azetidine components.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. In particular, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . The inhibition of AChE is significant for conditions such as Alzheimer's disease, where increased levels of acetylcholine are desired.

Compound Enzyme IC50 (μM)
4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-oneAChE0.103 ± 0.0172
Related CompoundBACE-11.342 ± 0.078

Antioxidant Properties

The antioxidant capacity of the compound has also been assessed using various assays such as the DPPH radical scavenging assay. Results indicated that the compound can effectively scavenge free radicals, potentially mitigating oxidative stress associated with neurodegenerative diseases .

The mechanisms through which 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting AChE and BACE-1, the compound may enhance cholinergic transmission and reduce amyloid plaque formation.
  • Radical Scavenging : The ability to neutralize free radicals suggests a protective role against oxidative damage in neural tissues.

Case Studies

A recent study evaluated the effects of similar piperazine derivatives on cognitive function in animal models. The findings demonstrated that treatment with these compounds led to improved memory retention and reduced oxidative stress markers in the brain .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one, and how are intermediates characterized?

Methodological Answer:
A multi-step synthesis is typically employed, starting with the coupling of 4-propylbenzoic acid to an azetidine precursor via amide bond formation. Key steps include:

  • Azetidine functionalization : React 3-azetidinone with 4-propylbenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .
  • Piperazinone linkage : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazin-2-one moiety.
  • Intermediate characterization : Confirm structures using 1H^1H/13C^{13}C-NMR (200–400 MHz, CDCl3_3), IR (KBr pellets, 1600–1700 cm1^{-1} for carbonyl stretches), and elemental analysis (CHNS deviations <0.4%) .

Basic: What analytical techniques are critical for verifying the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity, pH, or trace impurities. Systematic approaches include:

  • Solvent screens : Test solubility in DMSO, THF, and aqueous buffers (pH 1–14) under controlled temperatures (25–60°C).
  • Accelerated stability studies : Expose the compound to light, heat (40°C), and humidity (75% RH) for 4 weeks, monitoring degradation via LC-MS .
  • Control experiments : Compare results using reagents from different suppliers to rule out impurity-driven reactivity .

Advanced: What strategies optimize the compound’s biological activity through structural modifications?

Methodological Answer:
Focus on SAR-driven modifications:

  • Azetidine ring : Replace with pyrrolidine or morpholine to assess steric/electronic effects on target binding .
  • Propylbenzoyl group : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity (logP) and bioavailability .
  • Piperazinone core : Explore N-alkylation or substitution with heterocycles (e.g., pyridine) to enhance metabolic stability .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential dust/volatile byproducts.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) with flexible side-chain sampling .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in explicit solvent.
  • ADMET prediction : Employ SwissADME to estimate permeability (Caco-2), CYP inhibition, and Ames toxicity .

Advanced: How should researchers design experiments to assess environmental persistence and ecotoxicity?

Methodological Answer:

  • Degradation studies : Use OECD 301B (Ready Biodegradability Test) to measure BOD5_5 in activated sludge .
  • Aquatic toxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hours (LC50_{50} determination) .
  • Soil adsorption : Conduct batch tests with varying organic matter content (e.g., 1–5% humic acid) to calculate Koc_{oc} .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Exothermic control : Optimize stirring rates and cooling (0–5°C) during acylations to prevent runaway reactions.
  • Yield optimization : Use DoE (Design of Experiments) to vary reaction time, temperature, and catalyst loading (e.g., Pd/C vs. Ni) .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) aid in metabolic pathway analysis?

Methodological Answer:

  • Synthesis : Introduce 14C^{14}C at the benzoyl carbonyl group via Claisen condensation with labeled acetic acid.
  • Tracing : Administer to hepatocyte models (e.g., HepG2), extract metabolites, and quantify using scintillation counting/RAD-HPLC .
  • Pathway mapping : Identify Phase I/II metabolites (e.g., glucuronides) via MS/MS fragmentation patterns .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized protocols : Pre-equilibrate assay buffers (e.g., PBS, pH 7.4) and use internal controls (e.g., reference inhibitors) .
  • Blinded analysis : Assign compound batches randomly across assay plates to minimize operator bias.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) to assess inter-batch IC50_{50} variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.